molecular formula C18H18O4 B2884945 Ethyl 3-[3-(benzyloxy)phenyl]-3-oxopropanoate CAS No. 73083-19-9

Ethyl 3-[3-(benzyloxy)phenyl]-3-oxopropanoate

Cat. No.: B2884945
CAS No.: 73083-19-9
M. Wt: 298.338
InChI Key: GEYJQRJPKNPZHE-UHFFFAOYSA-N
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Description

Ethyl 3-[3-(benzyloxy)phenyl]-3-oxopropanoate is a chemical compound with the molecular formula C18H18O4 and a molecular weight of 298.33 g/mol. It is a useful research chemical, often utilized as a building block in organic synthesis.

Biochemical Analysis

Biochemical Properties

The biochemical properties of Ethyl 3-[3-(benzyloxy)phenyl]-3-oxopropanoate are not fully understood yet. It is known that the benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . This suggests that this compound may interact with enzymes, proteins, and other biomolecules in a similar manner.

Molecular Mechanism

The molecular mechanism of this compound is not well-studied. It is known that benzylic halides typically react via SN1 or SN2 pathways, via the resonance-stabilized carbocation . This suggests that this compound may exert its effects at the molecular level through similar mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-[3-(benzyloxy)phenyl]-3-oxopropanoate can be synthesized through various methods. One common route involves the esterification of 3-(benzyloxy)benzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[3-(benzyloxy)phenyl]-3-oxopropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Ethyl 3-[3-(benzyloxy)phenyl]-3-oxopropanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 3-[3-(benzyloxy)phenyl]-3-oxopropanoate involves its interaction with various molecular targets. The compound can act as a substrate for enzymatic reactions, leading to the formation of active metabolites. It may also interact with cellular receptors, influencing signaling pathways and biological processes.

Comparison with Similar Compounds

Ethyl 3-[3-(benzyloxy)phenyl]-3-oxopropanoate can be compared with similar compounds such as:

    Ethyl 3-oxo-3-phenylpropanoate: Similar structure but lacks the benzyloxy group.

    Ethyl 3-[4-(benzyloxy)phenyl]-3-oxopropanoate: Similar structure but with the benzyloxy group at a different position.

    Methyl 3-oxo-3-phenylpropanoate: Similar structure but with a methyl ester instead of an ethyl ester.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

ethyl 3-oxo-3-(3-phenylmethoxyphenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O4/c1-2-21-18(20)12-17(19)15-9-6-10-16(11-15)22-13-14-7-4-3-5-8-14/h3-11H,2,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEYJQRJPKNPZHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC(=CC=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

1-(3-Benzyloxyphenyl)ethanone (218 g, 966.10 mmol) was dissolved in diethyl carbonate and sodium hydride (60% oil) (46.37 g, 1.15 mmol) was slowly added thereto at 0° C., and then stirred for 3 hours at 60° C. After the reaction was completed, ice water and acetic acid were added to the reaction mixture, extracted with ethyl acetate/saturated sodium chloride, the organic layer was separated, and dried over anhydrous magnesium sulfate. The solvent was removed under a reduced pressure and the resulting residue was purified by column chromatography (ethyl acetate:hexane=1:10) to obtain 3-(3-benzyloxyphenyl)-3-oxopropionate ethyl ester (184.68 g, yield 84%) in an oil state.
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Synthesis routes and methods II

Procedure details

To a solution of 3-benzyloxyacetophenone (90 g, 400 mmol) in diethyl carbonate (500 ml) was added ethanol (1.5 ml) and sodium hydride (60% in oil, 31.8 g, 800 mmol) was added under ice-cooling. The mixture was stirred at room temperature for 4 hrs. To the reaction solution was added 6N hydrochloric acid to stop the reaction, and water (500 ml) was added. The mixture was extracted with ethyl acetate (500 ml×2). The extract was washed successively with water and saturated brine, dried (anhydrous magnesium sulfate) and evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=50:1-10:1) to give the objective substance (107 g, 90%).
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90 g
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500 mL
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